LogP Advantage Over 2‑Allylphenol, 4‑(Trifluoromethylthio)phenol, and Eugenol
The target compound exhibits a predicted LogP of 3.73 (ChemSrc) , representing a 0.73–1.53 log unit increase relative to its closest analogs. Compared with 2‑allylphenol (LogP 2.12–2.91), the –SCF₃ group raises LogP by approximately 0.82–1.61 units . Relative to 4‑(trifluoromethylthio)phenol (LogP 2.67–3.00), the allyl substituent adds about 0.73–1.06 log units . Against eugenol (LogP 2.13–2.27), the combination of –SCF₃ and the absence of a polar methoxy group yields an increase of ~1.46–1.60 units [1].
| Evidence Dimension | Octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.73 |
| Comparator Or Baseline | 2‑Allylphenol: LogP 2.12–2.91; 4‑(Trifluoromethylthio)phenol: LogP 2.67–3.00; Eugenol: LogP 2.13–2.27 |
| Quantified Difference | ΔLogP = +0.82 to +1.61 (vs. 2‑allylphenol); +0.73 to +1.06 (vs. 4‑SCF₃‑phenol); +1.46 to +1.60 (vs. eugenol) |
| Conditions | Predicted/calculated LogP values from authoritative chemical databases (ChemSrc, ChemicalBook, BOC Sciences, sCentInDB) |
Why This Matters
A LogP in the 3.7 range is strongly correlated with improved passive membrane permeability, making this compound a more suitable fragment for cell‑based assays or CNS‑oriented programs than its less lipophilic analogs.
- [1] sCentInDB. Eugenol. LogP 2.129. https://cb.imsc.res.in/scentindb/compound/97-53-0 (accessed 2026-05-04). View Source
